![molecular formula C20H15ClN2O B12006167 1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]- CAS No. 62871-23-2](/img/structure/B12006167.png)
1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]- is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. One common method includes the reaction of o-phenylenediamine with 5-chloro-2-(phenylmethoxy)benzaldehyde under acidic conditions to form the desired benzimidazole derivative . Industrial production methods often employ similar synthetic routes but may utilize different catalysts or solvents to optimize yield and efficiency .
Chemical Reactions Analysis
1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological processes in microorganisms and cancer cells . For example, it may inhibit DNA synthesis or interfere with cell division, leading to cell death .
Comparison with Similar Compounds
1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]- can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer activities.
2-(4-Azetidin-2-one)-3-chloro-4-phenylbenzimidazole: Exhibits significant antibacterial and antifungal properties.
2-(Thiazolidin-4-one)-phenylbenzimidazole: Demonstrates potent analgesic and anti-inflammatory effects.
The uniqueness of 1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]- lies in its specific substituent pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
62871-23-2 |
|---|---|
Molecular Formula |
C20H15ClN2O |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
2-(5-chloro-2-phenylmethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C20H15ClN2O/c21-15-10-11-19(24-13-14-6-2-1-3-7-14)16(12-15)20-22-17-8-4-5-9-18(17)23-20/h1-12H,13H2,(H,22,23) |
InChI Key |
INEHVQRHSCHQDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-1-(1-naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B12006109.png)
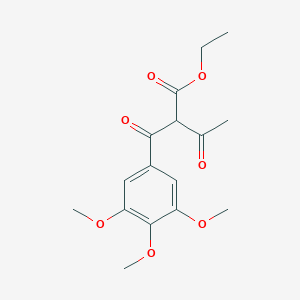
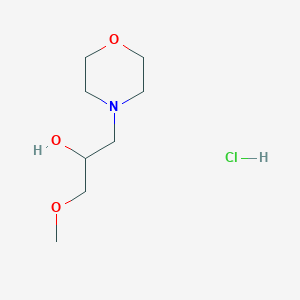
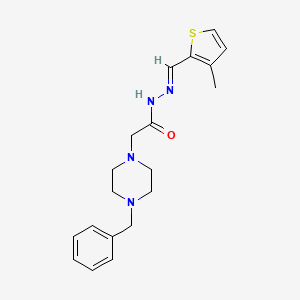
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12006124.png)
![2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B12006135.png)
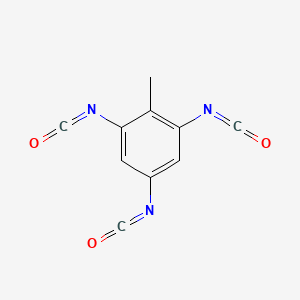
![4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B12006140.png)
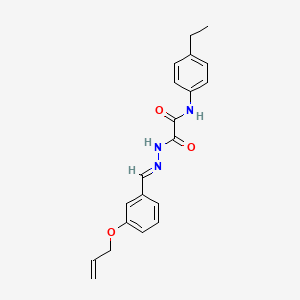


![4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B12006156.png)
